
2,4-Dimethyl-1-p-tolyloxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-1-p-tolyloxybenzene is an organic compound with the molecular formula C15H16O It is a derivative of benzene, featuring two methyl groups at the 2 and 4 positions and a p-tolyloxy group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethyl-1-p-tolyloxybenzene can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions typically include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-100°C) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1-p-tolyloxybenzene undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 2,4-dimethylbenzoic acid.
Reduction: Formation of 2,4-dimethylcyclohexanol.
Substitution: Formation of 2,4-dimethyl-1-bromo-1-p-tolyloxybenzene or 2,4-dimethyl-1-nitro-1-p-tolyloxybenzene.
Scientific Research Applications
2,4-Dimethyl-1-p-tolyloxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1-p-tolyloxybenzene involves its interaction with specific molecular targets. The compound can participate in various chemical reactions due to the presence of reactive sites on the benzene ring and the p-tolyloxy group. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s overall reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylphenol: Similar structure but lacks the p-tolyloxy group.
1,4-Dimethoxybenzene: Contains methoxy groups instead of methyl and p-tolyloxy groups.
2,4,6-Trimethylphenol: Contains an additional methyl group at the 6 position.
Uniqueness
2,4-Dimethyl-1-p-tolyloxybenzene is unique due to the presence of both methyl groups and a p-tolyloxy group, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C15H16O |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2,4-dimethyl-1-(4-methylphenoxy)benzene |
InChI |
InChI=1S/C15H16O/c1-11-4-7-14(8-5-11)16-15-9-6-12(2)10-13(15)3/h4-10H,1-3H3 |
InChI Key |
ZJIIFGUVZPIVHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


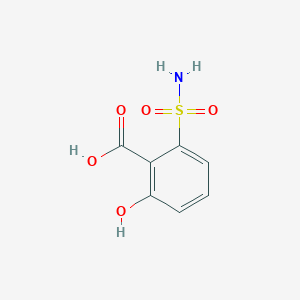
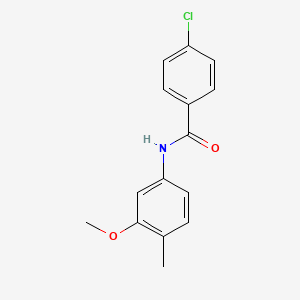
![Ethyl 2-[4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate](/img/structure/B14132602.png)
![5-{[2-(4-Tert-butylphenyl)-2-(dimethylamino)ethyl]amino}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14132607.png)


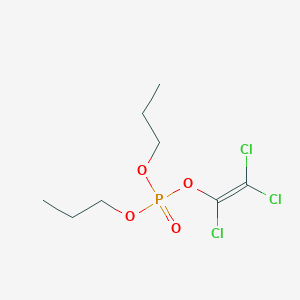

![1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B14132658.png)
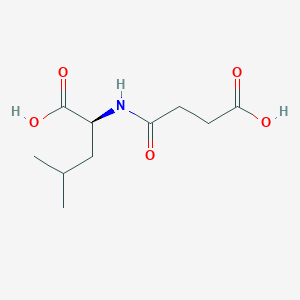
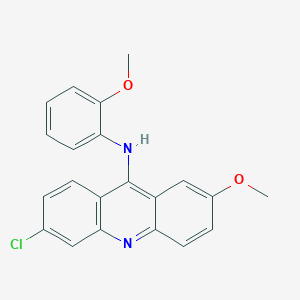
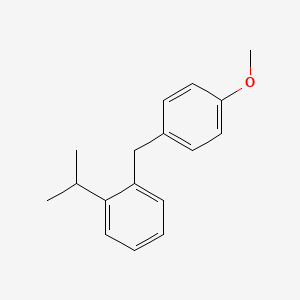
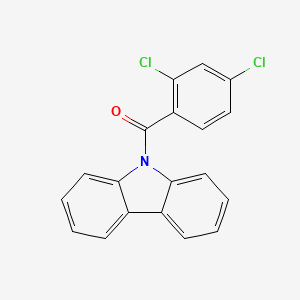
![6-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B14132685.png)
